tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Description
This carbamate derivative features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, with a propyl chain substituted by a cyano (-CN) and an isopropyl ether (-OCH(CH₃)₂) group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the cyano and ether functionalities influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding and dipole effects .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3-propan-2-yloxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)16-7-6-10(8-13)14-11(15)17-12(3,4)5/h9-10H,6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPAWBAUSEZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 3-(Boc-amino)propyl bromide or related Boc-protected aminoalkyl halides
- Isopropanol or isopropyl derivatives for ether formation
- Cyanide source (e.g., sodium cyanide or related cyanide salts)
- Bases such as potassium carbonate (K2CO3)
- Solvents like N,N-dimethylformamide (DMF) or acetone
Typical Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification of propyl bromide derivative | Potassium carbonate, DMF, 70–120 °C, 6–15 h | 45–62% | Ether formation via nucleophilic substitution with isopropanol or isopropoxy group precursor |
| 2 | Introduction of cyano group | Cyanide source, polar aprotic solvent | Not explicitly detailed | Cyanide substitution on halogenated intermediate |
| 3 | Carbamate formation (Boc protection) | Boc anhydride or Boc-protected amino precursor | High purity after silica gel chromatography | Protects amine functionality |
These conditions are adapted from analogous synthetic procedures involving Boc-protected aminoalkyl bromides and etherification under basic conditions with potassium carbonate, often in DMF or acetone solvent systems.
Representative Synthesis Example
A typical synthesis might proceed as follows:
- Dissolve a Boc-protected aminoalkyl bromide in dry DMF.
- Add potassium carbonate as a base and the isopropanol derivative to facilitate nucleophilic substitution, stirring at 70–120 °C for 6–15 hours.
- Quench the reaction with saturated ammonium chloride solution.
- Extract the organic layer with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure.
- Purify the residue by silica gel chromatography using a gradient of heptane and ethyl acetate to isolate the target compound with yields ranging from 45% to 62% depending on conditions.
Analytical Data and Purification
- Purity is typically confirmed by techniques such as NMR spectroscopy (^1H NMR, ^13C NMR), mass spectrometry (MS), and IR spectroscopy.
- The product exhibits characteristic signals corresponding to the Boc group (tert-butyl singlet near 1.4 ppm in ^1H NMR), cyano group (sharp IR absorption near 2250 cm^-1), and ether moiety.
- Silica gel chromatography is the preferred purification method, employing solvent gradients of heptane and ethyl acetate or dichloromethane mixtures.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Boc-protected aminoalkyl bromide |
| Base | Potassium carbonate (K2CO3) |
| Solvent | DMF or acetone |
| Temperature | 65–120 °C |
| Reaction time | 3–15 hours |
| Purification | Silica gel chromatography |
| Typical yield | 45–62% |
| Analytical confirmation | NMR, MS, IR |
Research Findings and Notes
- The presence of the Boc group stabilizes the amine during etherification and cyanide substitution steps, preventing side reactions.
- Etherification under basic conditions with potassium carbonate is efficient for installing the isopropoxy substituent on the propyl chain.
- Cyanide introduction is generally performed on halogenated intermediates prior to or following etherification, depending on substrate stability.
- The compound’s functional groups allow for further chemical modifications, making it a versatile building block in drug development and organic synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group is cleavable under acidic conditions. For instance:
In related compounds (e.g., tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate), hydrolysis yields primary amines, which are stabilized by adjacent hydroxyl or cyano groups .
Cyano Group Reactivity
The -CN group participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to an amine.
-
Hydration : Strong acids (H₂SO₄/H₂O) yield amides or carboxylic acids.
For example, reduction of analogous cyano-carbamates produces β-amino alcohols , critical in pharmaceutical intermediates .
Ether Cleavage and Alkylation
The isopropyl ether can undergo:
-
Acid-mediated cleavage : HI or HBr in acetic acid generates alcohols.
-
Alkylation : Reaction with alkyl halides under basic conditions extends the carbon chain.
In a documented procedure, isopropyl ethers in carbamates were cleaved using BBr₃ in CH₂Cl₂ at -78°C to yield primary alcohols .
Thermal Stability
Boc-protected carbamates decompose above 150°C, releasing isobutylene and CO₂. Thermal gravimetric analysis (TGA) of similar compounds shows mass loss onset at ~160°C .
Comparative Reaction Table
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate serves as an intermediate for creating various organic compounds. Its unique structure allows it to participate in:
- Nucleophilic substitutions
- Hydrolysis reactions leading to carboxylic acids and amines.
Biology
The compound is investigated for its role as an enzyme inhibitor. It can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects. Studies have shown that it may influence cellular pathways involved in:
- Signal transduction
- Gene expression modulation
Medicine
In medicinal chemistry, this compound is explored as a building block for novel therapeutic agents. Its potential applications include:
- Development of drugs targeting specific diseases.
- Investigating its effects on cancer cell lines.
Case Study 1: Enzyme Inhibition
A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Drug Development
Research focused on synthesizing novel derivatives of this compound led to the identification of several candidates with improved efficacy against cancer cell lines. These findings support further exploration into its application in targeted cancer therapies.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propyl Chain
The target compound’s propyl chain substituents differentiate it from analogs. Key comparisons include:
a) Cyano vs. Aromatic Substitutents
- Compound: tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate (CAS 66399-06-2) Structure: Propyl chain substituted with -CN and phenyl (-C₆H₅). Key Differences:
- The phenyl group introduces aromatic π-π stacking interactions, enhancing crystallinity compared to the isopropyl ether’s steric bulk .
- The electron-withdrawing cyano group in both compounds reduces basicity of the amine, but the phenyl substituent increases lipophilicity .
b) Ether vs. Hydroxy Substitutents
- Compound : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
- Structure : Cyclopentyl ring with hydroxyl (-OH) instead of a propyl ether.
- Key Differences :
- The hydroxyl group enables strong hydrogen bonding, improving solubility in polar solvents (e.g., water or methanol) compared to the isopropyl ether’s hydrophobic nature .
- Stereochemistry (1R,2S) in the cyclopentyl derivative may influence chiral recognition in catalysis or drug design .
Functional Group Modifications
a) Carbamate vs. Phosphorylated Derivatives
- Compound: tert-Butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate Structure: Phospho-oxy (-OPO(OEt)₂) group replaces the isopropyl ether. Key Differences:
- The phosphoryl group introduces acidity (pKa ~1–2) and metal-coordination capability, making it suitable for catalytic or medicinal applications .
b) Azide-Functionalized Analogs
- Compound: tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Structure: Azide (-N₃) group on the ethylamino side chain. Key Differences:
- The azide enables "click chemistry" (e.g., Cu-catalyzed alkyne-azide cycloaddition), a tool for bioconjugation absent in the target compound .
Biological Activity
Tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyano group, and a carbamate functional group. Its chemical formula is with a molecular weight of 242.31 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry, particularly as a building block for various pharmaceutical agents and as a reagent in organic synthesis .
The compound's reactivity is primarily influenced by its functional groups:
- Cyano Group : Capable of undergoing hydrolysis to form carboxylic acids, making it useful in synthetic pathways.
- Carbamate Moiety : Can be hydrolyzed to yield amines and alcohols, which are significant in biological systems .
The biological activity of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects depending on the targeted enzyme. Additionally, the compound may modulate cellular pathways, affecting signal transduction and gene expression .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role in inhibiting proteases, which are critical for various biological processes .
Interaction with Biological Macromolecules
Studies focusing on the interactions between this compound and biological macromolecules such as proteins and nucleic acids are essential for understanding its therapeutic potential. Initial interaction studies indicate that it may bind to specific proteins, affecting their function and stability .
Case Studies
While extensive research specifically on this compound is limited due to its relatively recent introduction into the scientific community, there are relevant case studies involving structurally similar compounds that provide insights into its potential applications.
- Enzyme Inhibition : A study on related carbamate derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential neuroprotective effects .
- Pesticidal Activity : Similar compounds have shown efficacy as biocides, indicating that this compound may possess pest-repellent properties .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate | Structure | Moderate enzyme inhibition |
| This compound | Structure | Potential enzyme inhibitor; pest control |
The comparison highlights how the unique cyano group in this compound may confer distinct chemical properties compared to similar compounds, influencing its reactivity and biological activity .
Q & A
Q. What strategies validate the compound’s environmental impact predictions when existing ecotoxicity data are limited?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
